N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]
Description
N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester is a synthetic organic compound with a complex molecular structure combining a norgranatanol backbone, a methyl group substitution, and a diphenylacetyl ester moiety. Its systematic name reflects the esterification of the hydroxyl group at the 3-position of the norgranatanol core with diphenylacetic acid, further modified by an N-methyl group.
Properties
CAS No. |
6606-16-2 |
|---|---|
Molecular Formula |
C23H27NO2 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO2/c1-24-19-13-8-14-20(24)16-21(15-19)26-23(25)22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-22H,8,13-16H2,1H3 |
InChI Key |
HDVCAVADDPJAAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester typically involves the following key steps:
- Formation of the norgranatan-3-ol core : This involves constructing the norgranatan ring system with a hydroxyl group at the 3-position.
- N-Methylation of the amine group : Introduction of the N-methyl group on the nitrogen atom of the norgranatan scaffold.
- Beta-diphenylacetyl esterification : Esterification of the 3-hydroxy group with diphenylacetic acid or its activated derivatives.
Each step requires careful control of reaction conditions to ensure regioselectivity and high purity.
Esterification of Norgranatan-3-ol with Diphenylacetic Acid
The esterification step is commonly carried out by reacting the 3-hydroxy group of norgranatan-3-ol with diphenylacetyl chloride or diphenylacetic acid activated by coupling agents such as dicyclohexylcarbodiimide (DCC) or using acid chlorides under mild base catalysis.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | Norgranatan-3-ol + Diphenylacetyl chloride or activated acid derivative | Purity of reactants critical |
| Solvent | Dichloromethane, tetrahydrofuran (THF), or chloroform | Non-protic solvents preferred |
| Catalyst/Base | Pyridine, triethylamine | Scavenges HCl formed |
| Temperature | 0 to 25 °C | Avoids side reactions |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| Workup | Aqueous wash, drying over MgSO4, concentration | Purification by recrystallization or chromatography |
N-Methylation of Norgranatan Amine
N-Methylation is typically achieved by reductive amination or alkylation methods:
- Reductive amination : Reacting the norgranatan amine with formaldehyde or methyl iodide followed by reduction with sodium cyanoborohydride.
- Direct methylation : Using methylating agents such as methyl p-toluenesulfonate or methyl iodide under controlled conditions.
The reaction conditions must minimize over-alkylation and preserve the integrity of the norgranatan ring.
Representative Patent-Based Synthesis Approaches
Data Table: Comparative Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key analogs include nitrosoamines, methyl esters, and bicyclic amine derivatives, as outlined below.
Table 1: Key Properties of Related Compounds
| Compound Name | CAS Number | Core Structure | Functional Groups | Notable Properties |
|---|---|---|---|---|
| N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester | Not listed | Bicyclic amine | Diphenylacetyl ester, N-methyl | Hypothesized ester stability |
| Methanamine, N-methyl-N-nitroso- | 62-75-9 | Methanamine | Nitroso, methyl | Carcinogenic; regulated by EPA |
| Ethanamine, N-methyl-N-nitroso- | 10595-95-6 | Ethanamine | Nitroso, methyl | High aqueous solubility (73613 µg/L) |
| Nitrosomorpholine | 59-89-2 | Morpholine | Nitroso | Environmental persistence |
Structural and Functional Comparisons
- Nitrosoamine Derivatives: Compounds like Methanamine, N-methyl-N-nitroso- (CAS 62-75-9) and Nitrosomorpholine (CAS 59-89-2) share the nitroso functional group but differ fundamentally in backbone structure. These nitrosoamines are well-documented carcinogens with strict EPA regulations . In contrast, the diphenylacetyl ester group in the target compound likely reduces reactivity and toxicity, favoring stability over bioactivity.
- Methyl Esters: Methyl esters (Table 3 in IC-AMCE 2023) typically exhibit moderate polarity and volatility.
- Bicyclic Amine Derivatives: N-Methyl-norgranatan-3-ol derivatives are rare in literature. However, granatanol esters (e.g., atropine derivatives) are known for anticholinergic effects. The diphenylacetyl substitution may introduce steric hindrance, altering receptor binding compared to simpler esters.
Environmental and Regulatory Considerations
- EPA-Regulated Compounds: Methanamine, N-methyl-N-nitroso- (CAS 62-75-9) has stringent STORET parameters, including soil and water contamination limits (e.g., 30173: 1.73 mg/kg in soil) .
- Persistence and Bioaccumulation : Nitrosomorpholine (CAS 59-89-2) is persistent in aquatic systems, while methyl esters are more biodegradable. The diphenylacetyl group’s aromaticity could increase environmental persistence, though experimental data are lacking.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester to minimize impurities?
- Methodology : Utilize stepwise purification techniques such as column chromatography and recrystallization, guided by thin-layer chromatography (TLC) for intermediate analysis . For final purity validation (>98%), employ HPLC-UV with a reverse-phase C18 column and phosphate buffer/methanol mobile phase, as described in fluoxetine synthesis protocols . Monitor reaction conditions (e.g., temperature, solvent polarity) to suppress side reactions.
Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?
- Methodology : Combine - and -NMR spectroscopy (in DMSO-d6 or CDCl3) to confirm stereochemistry and functional groups . Validate molecular weight via electron-impact mass spectrometry (EI-MS) with fragmentation pattern analysis . Cross-reference with HPLC retention times under standardized conditions (e.g., 230 nm UV detection) .
Q. How should the compound be stored to ensure long-term stability?
- Methodology : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability assessments (>5 years) should include periodic HPLC-UV analysis to detect degradation products, as demonstrated for structurally related reference standards .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported bioactivity data for this compound?
- Methodology : Conduct dose-response studies across multiple in vitro assays (e.g., receptor-binding assays, enzyme inhibition) to isolate confounding variables. Use statistical tools like ANOVA to compare datasets and identify outliers. Cross-validate findings with isotopic labeling (e.g., deuterated analogs) to trace metabolic interference .
Q. How can researchers design experiments to elucidate the compound’s metabolic pathways?
- Methodology : Employ LC-MS/MS with isotopically labeled internal standards (e.g., - or -analogs) to track metabolites in hepatic microsomal incubations . Pair with molecular docking simulations to predict enzyme-binding sites (e.g., cytochrome P450 isoforms) and validate via site-directed mutagenesis .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
- Methodology : Implement rigorous quality control (QC) protocols:
- Pre-screen raw materials (e.g., diphenylacetyl chloride) via -NMR for purity.
- Standardize reaction quenching and workup procedures to minimize residual solvents.
- Use orthogonal analytical methods (NMR, HPLC, MS) for batch certification .
Q. How can advanced spectroscopic techniques clarify conflicting stereochemical assignments?
- Methodology : Apply 2D NMR techniques (e.g., NOESY, HSQC) to resolve spatial proximities and coupling constants. For unresolved cases, crystallize the compound and perform X-ray diffraction analysis. Compare experimental data with computational models (DFT-based NMR chemical shift predictions) .
Data Analysis and Interpretation
Q. What statistical frameworks are suitable for analyzing dose-dependent toxicity data?
- Methodology : Use nonlinear regression (e.g., Hill equation) to model EC50/IC50 values. Apply Bayesian hierarchical models to account for inter-experimental variability. For threshold determination, leverage benchmark dose (BMD) software (e.g., EPA’s BMDS) .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy studies?
- Methodology : Re-evaluate in vitro assay conditions (e.g., protein binding, pH) for physiological relevance. Perform pharmacokinetic profiling (e.g., plasma protein binding, bioavailability) to identify bioavailability barriers. Use species-specific metabolic models (e.g., humanized liver mice) to bridge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
